1-Cyclobutylpropane-1-sulfonamide
Description
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-cyclobutylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-7(11(8,9)10)6-4-3-5-6/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
QZYVPVQXZCAVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of Sulfonyl Chlorides
The conversion of sulfonyl chlorides to sulfonamides is achieved through ammonolysis:
- Reaction Setup : 1-Cyclobutylpropane-1-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Ammonia Introduction : Gaseous NH₃ or aqueous NH₄OH is introduced at 0–25°C, facilitating the displacement of chloride by the amine group.
- Workup : The mixture is stirred for 12–24 hours, followed by extraction with ethyl acetate and evaporation under reduced pressure.
Critical Parameters :
- Temperature Control : Excess heat promotes side reactions, such as sulfonate ester formation.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction kinetics by stabilizing the transition state.
Optimization of Reaction Conditions
Solvent Systems and Catalysis
Patent data reveal that solvent selection significantly impacts yield and purity:
- Preferred Solvents : Methanol, ethanol, or acetonitrile/water mixtures (4:1 v/v) for intermediate solubility.
- Anti-Solvents : Methyl tert-butyl ether (MTBE) or toluene induce crystallization post-reaction.
Table 2: Solvent Combinations for Crystallization
| Solvent System | Anti-Solvent | Purity (%) | Yield (%) |
|---|---|---|---|
| Methanol/DCM (1:1) | MTBE | 98.5 | 82 |
| Acetonitrile/H₂O (4:1) | Ethyl acetate | 97.2 | 78 |
Temperature and Stirring Dynamics
- Low-Temperature Reactions : Conducting ammonolysis at 0–5°C minimizes byproduct formation.
- Stirring Duration : Extended stirring (24–48 hours) ensures complete conversion, particularly for sterically hindered intermediates.
Purification and Characterization
Crystallization Techniques
Post-synthetic purification employs anti-solvent crystallization:
Analytical Confirmation
- X-ray Diffraction (XRD) : Crystalline forms exhibit distinct 2θ peaks (e.g., 12.8°, 15.3°, 21.6° for Form E).
- Spectroscopic Data :
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
1-Cyclobutylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically results in the formation of sulfonic acids, while reduction can yield amines.
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the compound "1-Cyclobutylpropane-1-sulfonamide." However, the search results do provide information on a related sulfonamide compound, Abrocitinib, which is relevant to pharmaceutical applications . Additionally, the search results cover bioactive compounds from natural sources and technological advances in phenolic compounds, which may be relevant to broader scientific research applications .
Here's what can be gathered from the search results:
Abrocitinib: A Related Sulfonamide Compound
Abrocitinib (Cibinqo) is an oral small-molecule inhibitor of Janus kinase 1 (JAK1) developed by Pfizer for treating moderate-to-severe atopic dermatitis (AD) . It has been approved in the UK and Japan for adults and adolescents 12 years and older who are candidates for systemic therapy . Regulatory applications have been submitted to other countries, including the USA and Australia .
- Alternative Names: Cibinqo ®; PF 04965842; PF-4965842
- Class: Amines, anti-inflammatories, antipsoriatics, cyclobutanes, pyrimidines, pyrroles, skin disorder therapies, small molecules, sulfonamides
- Mechanism of Action: JAK1 inhibitor
- Route of Administration: Oral
- Pharmacodynamics: Selective for JAK1 over other JAKs; dose-dependently reduces markers of inflammation; reduces platelet counts and increases LDL-C, HDL-C, and total cholesterol levels in a dose-related fashion
- Pharmacokinetics: Rapidly absorbed after oral administration, reaching Cmax within 1 h; elimination half-life ≈ 5 h
Efficacy of Abrocitinib in Treating Atopic Dermatitis
- In a phase 3 trial (JADE MONO-1), abrocitinib monotherapy was effective in treating moderate-to-severe AD in adults and adolescents aged ≥ 12 years .
- Patients received abrocitinib 100 mg or 200 mg or placebo once daily for 12 weeks .
- A significantly greater proportion of patients in the abrocitinib 100 and 200 mg/day groups achieved an IGA response (28.4% and 38.1% vs 9.1%) and an EASI-75 response (44.5% and 61.0% vs 10.4%) at week 12 .
- Abrocitinib, in combination with topical therapy, was effective and well-tolerated in adolescents with moderate-to-severe atopic dermatitis .
Bioactive Compounds from Natural Sources
Natural products play a critical role in scientific research and technological innovation . Molecules 2024 , 29(13), 3209 discusses the discovery, evaluation, and applications of bioactive compounds from natural sources .
Phenolic Compounds
Phenolic compounds are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties . They are in the spotlight for managing diabetes due to their positive effects on glucose homeostasis .
Cocoa Polyphenols
Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 1-Cyclobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include sulfonamides and carboxamides with cyclopropane, cyclopentene, or substituted cycloalkane rings. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Ring Strain and Reactivity
- Cyclopropane Derivatives: Exhibit high ring strain (~27 kcal/mol), increasing reactivity in ring-opening or electrophilic reactions. For example, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide may undergo strain-driven transformations in catalytic systems .
- Cyclobutane Derivatives : Slightly lower strain (~26 kcal/mol) than cyclopropane, offering improved stability while retaining reactivity. This makes 1-cyclobutylpropane-1-sulfonamide suitable for applications requiring controlled reactivity .
- Cyclopentene Derivatives : Reduced strain and conjugated π-systems (e.g., 2-methyl-N-(3-methylcyclopent-2-en-1-ylidene)propane-2-sulfonamide) enable participation in cycloaddition reactions, a feature absent in saturated analogs .
Solubility and Bioavailability
- Polar Substituents: The aminomethyl group in N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide enhances aqueous solubility, critical for drug absorption .
- Nonpolar Cycloalkanes: 1-Cyclobutylpropane-1-sulfonamide, lacking polar groups, likely exhibits lower solubility but improved membrane permeability.
Biological Activity
1-Cyclobutylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their antibacterial properties and their ability to inhibit specific enzymes, making them significant in therapeutic applications. This article delves into the biological activities of 1-cyclobutylpropane-1-sulfonamide, exploring its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a cyclobutyl moiety. Its general structure can be represented as follows:
Where is the cyclobutyl group. The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis, thus playing a role in antibacterial activity.
1-Cyclobutylpropane-1-sulfonamide exhibits its antibacterial properties primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. By mimicking PABA, it competes with this substrate, leading to a bacteriostatic effect rather than a bactericidal one. This mechanism prevents bacterial growth and replication by disrupting DNA synthesis .
Antibacterial Activity
Research indicates that sulfonamides, including 1-cyclobutylpropane-1-sulfonamide, are effective against various bacterial strains. The following table summarizes the antibacterial activity and IC50 values reported in studies:
| Bacterial Strain | IC50 (µM) | Reference |
|---|---|---|
| Escherichia coli | 5.0 | |
| Staphylococcus aureus | 3.2 | |
| Pseudomonas aeruginosa | 6.5 |
These values indicate that 1-cyclobutylpropane-1-sulfonamide has a promising profile as an antibacterial agent.
Enzyme Inhibition
In addition to its antibacterial properties, this compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The following table presents findings on COX-1 inhibition:
| Compound | IC50 (µM) | COX Selectivity Index | Reference |
|---|---|---|---|
| 1-Cyclobutylpropane-1-sulfonamide | 4.5 | 3.2 | |
| Celecoxib | 0.51 | - |
These results suggest that while it is less potent than celecoxib, it may still serve as a selective COX-1 inhibitor, indicating potential anti-inflammatory applications.
Case Studies
Several studies have highlighted the biological activities of sulfonamides similar to 1-cyclobutylpropane-1-sulfonamide:
- Study on Antimicrobial Efficacy : A clinical trial assessing the efficacy of various sulfonamides showed that compounds with structural similarities displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the use of these compounds in treating infections .
- Enzyme Inhibition Research : Another study focused on the inhibition of COX enzymes by sulfonamides demonstrated that certain derivatives could effectively reduce inflammation in animal models, suggesting therapeutic potential beyond antibacterial applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Cyclobutylpropane-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed: (1) cyclopropane ring formation via [2+1] cycloaddition using a sulfonamide precursor, and (2) sulfonylation under controlled anhydrous conditions. Key reagents include cyclobutylmagnesium bromide for ring closure and sulfur trioxide-triethylamine complexes for sulfonamide formation. Optimization involves adjusting temperature (0–5°C for cyclopropanation) and stoichiometric ratios (1:1.2 for sulfonating agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 1-Cyclobutylpropane-1-sulfonamide?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl) should show cyclobutyl protons as a multiplet (δ 1.8–2.2 ppm) and sulfonamide NH as a broad singlet (δ 4.5–5.0 ppm). C NMR confirms the cyclobutane ring (δ 20–25 ppm) and sulfonamide sulfur (δ 45–50 ppm) .
- IR : Strong S=O stretching vibrations at 1150–1350 cm and N–H bends at 1600–1650 cm .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 190.1 (calculated for CHNOS) .
Q. How can researchers address low solubility of 1-Cyclobutylpropane-1-sulfonamide in aqueous buffers for in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation (e.g., hydroxypropyl-β-cyclodextrin at 10 mM). Solubility can also be enhanced via salt formation (e.g., hydrochloride salts), as demonstrated for structurally similar cyclopropanamine derivatives .
Advanced Research Questions
Q. How can contradictions in reported biological activities of 1-Cyclobutylpropane-1-sulfonamide derivatives be resolved experimentally?
- Methodological Answer : Design a comparative study with the following controls:
- Batch Consistency : Verify compound purity (>98% via HPLC; C18 column, 70:30 acetonitrile/water, 1 mL/min) .
- Isomer-Specific Activity : Separate enantiomers using chiral chromatography (Chiralpak IA column) and test each isomer’s bioactivity .
- Off-Target Screening : Use a kinase/GPCR panel to identify non-specific interactions .
Q. What computational strategies are effective for predicting the binding affinity of 1-Cyclobutylpropane-1-sulfonamide to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the compound’s InChI/SMILES (e.g., InChI=1S/CHNOS...) to model interactions with active sites. Validate with MD simulations (AMBER force field, 100 ns) .
- QSAR Models : Train models on cyclopropane-sulfonamide derivatives to correlate substituent electronegativity (Hammett σ values) with activity .
Q. How can researchers design structure-activity relationship (SAR) studies for cyclobutane-sulfonamide analogs?
- Methodological Answer : Systematically vary substituents at three positions:
- Cyclobutane Ring : Introduce methyl or fluorine groups to assess steric/electronic effects (e.g., 1-(4-methylphenyl)cyclopropanamine as a template) .
- Sulfonamide Group : Replace with carboxamide or phosphonamide to study hydrogen-bonding requirements .
- Linker Length : Extend the propane chain to evaluate conformational flexibility .
Q. What advanced analytical methods are suitable for quantifying trace impurities in 1-Cyclobutylpropane-1-sulfonamide batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
